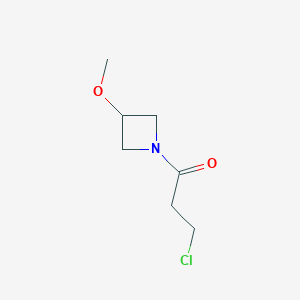

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

Description

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is a substituted propanone derivative featuring a 3-chloroalkyl chain and a 3-methoxyazetidine ring. The azetidine moiety, a four-membered nitrogen-containing ring with a methoxy substituent, confers unique steric and electronic properties to the compound. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as 3-chloro-1-(thiophen-2-yl)propan-1-one () and 3-chloro-1-(dibenzazepine-yl)propan-1-one ()—highlight the versatility of the 3-chloro-propanone core in diverse applications, including enzyme inhibition () and antioxidant activity ().

Properties

IUPAC Name |

3-chloro-1-(3-methoxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-11-6-4-9(5-6)7(10)2-3-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXGDLDAORCZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant studies that elucidate its effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one can be represented as follows:

This compound features a chloro group and an azetidine ring, which are significant for its biological interactions.

Pharmacological Profile

Research indicates that 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one exhibits various pharmacological properties, including:

- Anticholinergic Activity : The compound acts as a selective antagonist for the M2 subtype of muscarinic acetylcholine receptors, which has implications in treating conditions like Alzheimer's disease by modulating cholinergic signaling pathways .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting potential use in oncology .

The mechanism by which 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one exerts its effects involves:

- Receptor Interaction : Its affinity for M2 receptors leads to decreased cholinergic activity, which may alleviate symptoms associated with overactive cholinergic signaling in neurodegenerative diseases.

- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various azetidine derivatives, including 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM. The study concluded that the compound's structural features contribute to its effectiveness as a chemotherapeutic agent .

Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, the compound was tested on mouse models to evaluate its effects on cognitive function. Results showed improvements in memory retention tasks when administered at doses of 5 mg/kg, indicating potential therapeutic benefits for cognitive decline associated with aging or neurodegenerative diseases .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 175.66 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| IC50 (Cancer Cell Lines) | ~15 µM |

| Effective Dose (Neuropharmacology) | 5 mg/kg |

Scientific Research Applications

Pharmaceutical Development

3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in enhancing bioavailability and solubility, which are critical factors in drug formulation. For instance, modifications to the compound's structure can lead to improved pharmacokinetic properties, making it suitable for various therapeutic uses.

Case Study: Thrombopoietin Receptor Agonists

Research has indicated that compounds similar to 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one can act as agonists for the thrombopoietin receptor, which is crucial in stimulating platelet production. This application is particularly relevant for treating thrombocytopenia, a condition characterized by low platelet counts. Enhanced platelet production can significantly improve patient outcomes in conditions such as chronic liver disease or bone marrow disorders .

Chemical Probes in Oncology

The compound has also been explored as a chemical probe for inhibiting specific oncogenic drivers in cancer therapy. For example, its derivatives have been optimized for targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The optimization of such compounds has led to the discovery of potent inhibitors that demonstrate significant antiproliferative activity against cancer cells .

Data Tables

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points: Phenothiazine derivatives exhibit defined melting points (~81.9°C), suggesting crystalline stability, whereas aliphatic or flexible substituents (e.g., pyridinylpiperazine) may lower melting points .

Unique Advantages of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one

- Electronic Effects: The methoxy group donates electron density, which may stabilize intermediates during synthesis or enhance interactions with electron-deficient biological targets.

- Synthetic Flexibility: The chloroacetone moiety allows further functionalization, as seen in and , where amine nucleophiles displace the chloride .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one generally involves:

- Preparation or procurement of the chloro-substituted propanone intermediate.

- Introduction of the 3-methoxyazetidin-1-yl moiety via nucleophilic substitution or amide bond formation.

- Purification of the final product by chromatographic techniques.

This compound’s preparation is related to similar chloro-propanone derivatives and azetidine functionalization methods reported in the literature and patents.

Preparation of the Chloro-Substituted Propanone Intermediate

The key intermediate, 3-chloropropan-1-one or its derivatives, can be synthesized via halogenation of the corresponding propanol or propanone precursors.

Synthesis of 3-Chloro-1-propanol (Precursor to Chloro-propanone)

A patent discloses an industrially efficient method for synthesizing 3-chloro-1-propanol, which is a critical precursor for chloro-propanone derivatives:

- Reaction: 1,3-propanediol reacts with hydrochloric acid catalyzed by benzenesulfonic acid.

- Conditions: Stirring and heating at 80–100 °C, followed by heat preservation for several hours.

- Yield: Over 95% comprehensive yield with high conversion rate.

- Process Advantages: Low toxicity byproduct generation, recyclability of byproducts, and mild equipment requirements.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,3-propanediol + HCl + benzenesulfonic acid | Stir at 90 °C for 3 hours |

| 2 | Additional HCl added, heat at 90 °C for 10 h | Reaction completion monitored by GC analysis |

| 3 | Distillation with toluene reflux | Neutralization and filtration for purification |

This method provides a robust route to 3-chloro-1-propanol, which can be further oxidized or converted to 3-chloro-1-propanone derivatives.

Introduction of the 3-Methoxyazetidin-1-yl Group

The azetidine ring functionalized with a methoxy substituent at the 3-position is introduced typically via nucleophilic substitution on the chloro-propanone intermediate or by amide bond formation strategies.

Azetidine Functionalization and Coupling

- Literature reports on related azetidine derivatives show that the azetidine nitrogen can be alkylated or acylated with chloro-substituted ketones under inert atmosphere.

- Typical solvents include dichloromethane (DCM) or 1,2-dichloroethane (DCE).

- Bases such as diisopropylethylamine (DIEA) or triethylamine (TEA) are used to scavenge HCl formed during the reaction.

- Reactions are often conducted at 0 °C to room temperature to control reactivity and minimize side reactions.

- Purification is achieved by flash chromatography on silica gel columns using gradient elution with ethyl acetate/petroleum ether mixtures.

An example synthetic scheme (adapted from related azetidine and chloro-propanone chemistry) is:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-chloro-1-propanone + 3-methoxyazetidine + base | Nucleophilic substitution at chloro site |

| 2 | Stirring at 0 °C to RT in DCM or DCE | Formation of 3-chloro-1-(3-methoxyazetidin-1-yl)propan-1-one |

| 3 | Purification by flash chromatography | Isolation of pure target compound |

Purification and Characterization

- Flash chromatography using pre-packed silica gel columns (e.g., RediSep Rf) is the preferred method.

- Elution gradients typically range from 0 to 80% ethyl acetate in petroleum ether.

- Final products are characterized by techniques such as LC-MS (ESI), NMR (1H and 13C), and melting point determination.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula.

Summary Table of Preparation Parameters

Research Findings and Notes

- The use of benzenesulfonic acid as a catalyst in the chlorination step offers advantages in reaction efficiency and environmental safety compared to traditional methods.

- The nucleophilic substitution on the chloro-propanone intermediate is sensitive to reaction temperature and solvent choice to avoid side reactions such as elimination or over-alkylation.

- Flash chromatography remains the gold standard for purification, enabling high purity isolation suitable for further pharmacological or material applications.

- Mass spectrometry and NMR data from related compounds confirm the integrity of the azetidine ring and the chloro-propanone linkage.

- No direct preparation protocols for 3-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one were found in the searched literature, but the synthesis logically follows from well-established methods of chloro-propanone preparation and azetidine functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.